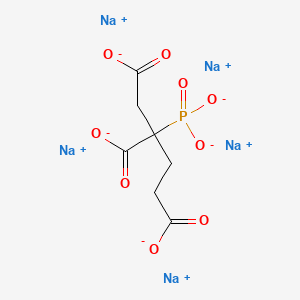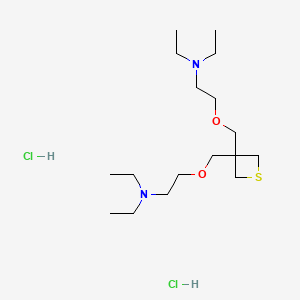
Ethanamine, 2,2'-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a thietane ring and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- N,N-diethyl-2-(3-methylphenoxy)ethanamine
- 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride
Uniqueness
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is unique due to its thietane ring structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
41945-16-8 |
|---|---|
Molekularformel |
C17H38Cl2N2O2S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[[3-[2-(diethylamino)ethoxymethyl]thietan-3-yl]methoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C17H36N2O2S.2ClH/c1-5-18(6-2)9-11-20-13-17(15-22-16-17)14-21-12-10-19(7-3)8-4;;/h5-16H2,1-4H3;2*1H |
InChI-Schlüssel |
FRJXLYPUOCMSSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCC1(CSC1)COCCN(CC)CC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




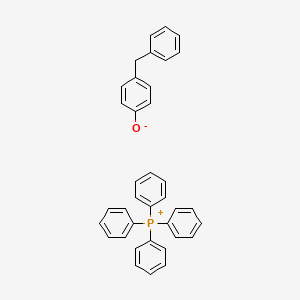

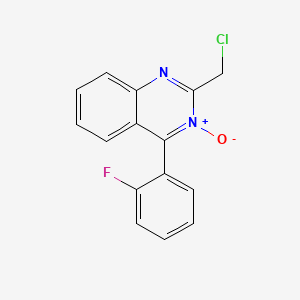
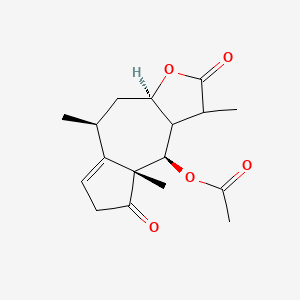


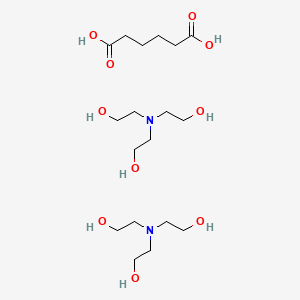
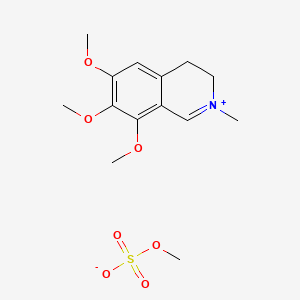

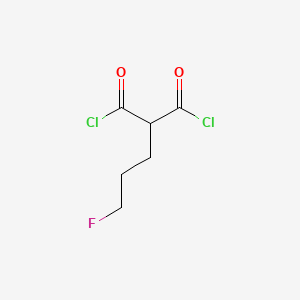
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
